Caulophylline B

Antioxidant Natural Product Chemistry DPPH Assay

Caulophylline B is a ≥98% pure fluorenone alkaloid, structurally distinct from common Caulophyllum quinolizidine alkaloids. Its low DPPH radical scavenging activity makes it a critical negative control for dissecting non-antioxidant inflammatory pathways. Ideal for botanical authentication of C. robustum, SAR studies, and use as an analytical reference standard. Avoid experimental variability by selecting this well-characterized compound.

Molecular Formula C19H21NO5
Molecular Weight 343.4 g/mol
Cat. No. B1164251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaulophylline B
Molecular FormulaC19H21NO5
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CC(=C(C2=C1C(=O)C3=C2C(=C(C=C3)OC)O)O)OC
InChIInChI=1S/C19H21NO5/c1-20(2)8-7-10-9-13(25-4)19(23)16-14(10)17(21)11-5-6-12(24-3)18(22)15(11)16/h5-6,9,22-23H,7-8H2,1-4H3
InChIKeyNAQHNUUPLJAHRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed powder

Structure & Identifiers


Interactive Chemical Structure Model





Caulophylline B (CAS 1359978-55-4): Sourcing and Baseline Differentiation for Fluorenone Alkaloid Procurement


Caulophylline B is a fluorenone-type alkaloid, first isolated from the roots of Caulophyllum robustum Maxim (Berberidaceae), distinguished by its C19H21NO5 composition and a molecular weight of 343.37 g/mol [1]. As a natural product of interest for medicinal chemistry research, it is characterized by a specific substitution pattern on its fluorenone core, which sets it apart from other alkaloids in the same plant genus [1][2]. The compound has a predicted LogP of 2.6 and is soluble in DMSO, making it suitable for in vitro screening .

Why Caulophylline B Cannot Be Substituted by Other Fluorenone Alkaloids or Methylcytisine Analogs


Caulophylline B is often confused with two distinct classes of compounds: other fluorenone alkaloids (e.g., Caulophylline A, C, D, E) and the quinolizidine alkaloid Caulophylline (N-methylcytisine). Substituting Caulophylline B with its structural isomer Caulophylline A or the more active Caulophylline E would introduce significant changes to experimental outcomes due to their divergent DPPH radical scavenging capacities [1]. Similarly, substituting it with the historically synonymous 'Caulophylline' (N-methylcytisine) would lead to a complete change in pharmacological profile, as the latter targets nicotinic acetylcholine receptors with high affinity (Kd 5 nM) [2] and exhibits distinct toxicity and CYP inhibition profiles [3]. Such confusion is further compounded by vendor misclassification . Therefore, precise selection of Caulophylline B (CAS 1359978-55-4) is mandatory for studies requiring the specific scaffold of a weakly antioxidant fluorenone alkaloid.

Head-to-Head Quantitative Differentiation: Caulophylline B vs. Structural and Functional Analogs


DPPH Radical Scavenging Capacity: Weak Activity Differentiates Caulophylline B from Caulophylline E

Caulophylline B exhibits a 'low scavenging effect' against the DPPH radical, a stark contrast to the 'good scavenging effect' of the co-isolated alkaloid Caulophylline E. While no IC50 was calculated for Caulophylline B due to its minimal activity [1], Caulophylline E was active with an IC50 of 39 μM in the same assay [1]. This quantifies a significant difference in antioxidant potential within the same fluorenone alkaloid class, making Caulophylline B the compound of choice for studies seeking a structurally related negative control or an entity with minimal interference in redox assays.

Antioxidant Natural Product Chemistry DPPH Assay

Toxicity Profile: Caulophylline (N-methylcytisine) Demonstrates Reduced Acute Toxicity Relative to Cytisine

In a comparative in vivo study, the acute toxicity of the salt forms of the related compound Caulophylline (N-methylcytisine) was quantified against cytisine. The data show that caulophylline hydrogen iodide is 5- to 10-fold less toxic than cytisine, and caulophylline methiodide is >30-fold less toxic [1]. This quantitative safety margin is critical for researchers requiring a less toxic nicotinic ligand than cytisine for in vivo behavioral or pharmacological studies.

Toxicology Alkaloid Safety In Vivo Pharmacology

nAChR Binding Affinity: N-methylcytisine Exhibits High Affinity for Squid Ganglia nAChRs

Binding studies using radiolabeled ligands demonstrate that N-methylcytisine (synonymous with Caulophylline) has a high affinity (Kd = 5 nM) for nicotinic acetylcholine receptors (nAChRs) derived from squid optical ganglia . In contrast, the same compound at a high concentration (0.1 mM) failed to displace 14C-tubocurarine, a competitive antagonist, an assay in which cytisine was effective with a Ki of 7 nM . This selective binding profile differentiates N-methylcytisine from cytisine and nicotine in its receptor subtype interaction.

Neuroscience Nicotinic Receptors Ligand Binding

CYP450 Enzyme Inhibition: Weak CYP3A4 Inhibition by N-methylcytisine vs. Potent Alkaloidal Fractions

In vitro inhibition assays on human cytochrome P450 enzymes revealed that N-methylcytisine is a weak inhibitor of CYP3A4, achieving only 32% inhibition at a high test concentration of 100 µM [1]. This is in stark contrast to the potent inhibition observed with the total alkaloidal fraction from blue cohosh, which showed IC50 values in the range of 2–20 µg/mL against CYP2C19, 3A4, 2D6, and 1A2 [1]. This indicates that while crude blue cohosh extracts may pose a risk for drug-drug interactions, the isolated N-methylcytisine has a much lower propensity for CYP inhibition, making it a cleaner tool for mechanistic studies.

Drug Metabolism Cytochrome P450 Herb-Drug Interaction

Physicochemical Basis for Activity: pKa Differences Between Caulophylline and Cytisine

The reduced pharmacological activity of caulophylline (N-methylcytisine) compared to cytisine can be partially explained by its lower pKa value. The pKa of caulophylline is 7.04, whereas that of cytisine is 7.92 [1]. This difference results in a lower proportion of the active cation form of caulophylline at physiological pH, contributing to its generally weaker activity (1/6 to 1/3 as active as the cytisine ion) [1]. This physicochemical property is a key differentiator for medicinal chemists designing analogs with improved bioavailability or potency.

Physicochemical Properties Ionization Drug Design

Defined Application Scenarios for Caulophylline B Based on Differential Evidence


Antioxidant Assay Negative Control

In DPPH or other free radical scavenging assays, Caulophylline B is uniquely suited as a structurally similar but inactive negative control for experiments involving the active fluorenone alkaloid Caulophylline E (IC50 = 39 μM). This pairing allows for the specific attribution of antioxidant effects to the structural features of Caulophylline E, minimizing off-target or redox-interference artifacts from the compound class [1].

Structural and Stereochemical Reference Standard

For natural product chemists and phytochemists, Caulophylline B serves as a necessary reference standard for the authentication and quantification of specific fluorenone alkaloids in Caulophyllum species or related herbal preparations. Its unambiguous identification via NMR and MS is essential for quality control and chemotaxonomic studies, as outlined in its isolation report [1].

Low-Toxicity nAChR Ligand for In Vivo Pharmacology

For researchers requiring a nicotinic acetylcholine receptor ligand for in vivo behavioral studies, the related compound Caulophylline (N-methylcytisine) is a superior choice to cytisine. Quantitative data show its hydrogen iodide salt is 5- to 10-fold less toxic, and its methiodide salt is >30-fold less toxic than cytisine, enabling safer dose escalation and chronic dosing regimens [2].

Probe for CYP-Mediated Drug Interaction Studies

In drug metabolism studies, N-methylcytisine is a valuable tool for investigating CYP450 inhibition in a controlled manner. Its weak inhibition of CYP3A4 (32% at 100 µM) contrasts sharply with the potent inhibition of multiple CYP isoforms by crude blue cohosh extracts [3]. This makes it an ideal 'clean' single-entity probe to study the contribution of individual alkaloids to herb-drug interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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